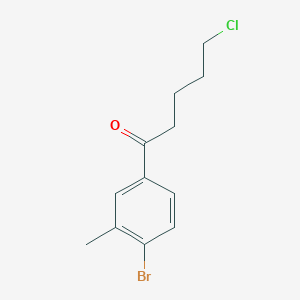

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane

説明

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane typically involves the reaction of 4-bromo-3-methylphenyl derivatives with appropriate chlorinated reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-bromo-3-methylbenzene reacts with a chlorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反応の分析

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

科学的研究の応用

Medicinal Chemistry

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is being investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures have shown promise as anti-inflammatory and anticancer agents.

Case Study: Anticancer Activity

A study focusing on the synthesis of bromo-substituted phenyl compounds demonstrated their efficacy in inhibiting cancer cell proliferation. The introduction of halogen atoms (like bromine and chlorine) often enhances the biological activity of organic compounds by improving their binding affinity to target proteins .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, including:

- Condensation Reactions : The carbonyl group in the oxopentane moiety can participate in condensation reactions to form more complex molecules.

- Cross-Coupling Reactions : The presence of bromine allows for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds that are significant in pharmaceuticals .

Data Table: Comparison of Synthesis Methods

Pharmaceutical Industry

Due to its potential bioactivity, this compound is being explored for formulation into pharmaceutical products. Its derivatives may lead to the development of new medications targeting specific diseases.

Agrochemicals

The compound's structure suggests it could also be useful in synthesizing agrochemicals. Compounds with similar functionalities have been known to exhibit herbicidal or insecticidal properties, making them valuable in agricultural applications.

作用機序

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The ketone group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or other proteins.

類似化合物との比較

4-Bromo-3-methylphenol: Shares the bromine and methyl groups but lacks the ketone and chlorine functionalities.

4-Bromo-3-methylbenzaldehyde: Contains a formyl group instead of a ketone and lacks the chlorine atom.

5-Chloro-1-oxopentane: Lacks the aromatic ring and bromine substituent.

This comprehensive overview highlights the significance of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane in various scientific and industrial contexts

生物活性

1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, a compound with the molecular formula C12H14BrClO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C12H14BrClO

- Molar Mass : 289.6 g/mol

- CAS Number : 898760-94-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, in vitro tests indicated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 6.25 mg/mL for certain strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Research has highlighted the compound's anticancer potential through mechanisms involving DNA intercalation and inhibition of cell proliferation. A notable study reported that compounds structurally similar to this compound showed significant cytotoxicity against human breast adenocarcinoma cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating effective concentrations for inducing cell death .

The biological mechanisms underpinning the activity of this compound are multifaceted:

- DNA Binding : The compound exhibits a high tendency for DNA binding, which may occur through intercalation or groove-binding mechanisms. This interaction is crucial for its antitumor effects as it can disrupt cellular replication processes .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression, such as SGK-1 kinase. This inhibition could modulate pathways related to cell survival and proliferation .

- Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can influence oxidative stress levels within cells, potentially leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various derivatives of halogenated compounds, including this compound. The results demonstrated significant log reductions in bacterial counts within five minutes of exposure at optimized concentrations, highlighting its rapid action against pathogens .

Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving multiple synthetic derivatives, researchers found that this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to non-halogenated analogs. The study emphasized the role of halogen substitutions in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane, and how can intermediates be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 4-bromo-3-methylbenzene with 5-chlorovaleryl chloride, followed by purification via column chromatography (e.g., using silica gel or preparative HPLC). Key intermediates like 4-bromo-3-methylacetophenone derivatives (e.g., 2-Bromo-1-(4-chlorophenyl)ethan-1-one, CAS 5000-66-8 ) can guide reaction optimization. Adjust stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) and use Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane under inert conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm intermediates via GC-MS or LC-HRMS .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (method: 60% acetonitrile/water, 1 mL/min flow rate) to assess purity (>95% by area normalization) . Structural confirmation requires multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR (C=O stretch ~1680–1720 cm⁻¹). Compare spectral data with crystallographically resolved analogs, such as bromophenyl-pyrazole derivatives (e.g., Acta Crystallogr. E 2012, 68, o2586 ), to verify substituent positioning.

Advanced Research Questions

Q. How can discrepancies in NMR splitting patterns (e.g., diastereotopic protons) be resolved for this compound?

- Methodological Answer : Diastereotopic protons on the pentane chain (e.g., CH₂Cl) may exhibit unexpected splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to observe coalescence effects at elevated temperatures (e.g., 50–80°C). Supplement with DFT calculations (B3LYP/6-31G*) to model proton environments and predict coupling constants. For example, computational studies on similar bromochlorophenyl ketones (CAS 52864-56- ) show that steric hindrance from the 3-methyl group alters splitting patterns .

Q. What mechanistic insights explain by-product formation during synthesis, and how can selectivity be improved?

- Methodological Answer : By-products like halogenated diaryl ketones may arise from competitive electrophilic aromatic substitution at the methyl-substituted position. Use LC-MS/MS to identify impurities (e.g., m/z 309.58 for 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one ). Optimize selectivity by modulating reaction temperature (0–5°C to slow competing pathways) or switching to milder acylating agents (e.g., chloroacetic anhydride). Kinetic studies via in situ IR spectroscopy can track acyl intermediate formation rates .

Q. How does the electronic environment of the 4-bromo-3-methylphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo group deactivates the ring, while the 3-methyl group introduces steric hindrance, reducing coupling efficiency. Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in Suzuki-Miyaura reactions. Compare yields with analogs lacking the methyl group (e.g., 4-bromophenyl derivatives ) to quantify steric effects. Electrochemical studies (cyclic voltammetry) can reveal redox potentials for tailored catalyst design .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under ambient conditions?

- Methodological Answer : Stability discrepancies may arise from impurities (e.g., residual acids or moisture). Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-ELSD. Compare with rigorously purified batches (e.g., >97.0% GC purity ). Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation on crystalline samples. For instance, bromine loss (Br 3d₅/₂ peak at ~70 eV) indicates photodegradation under UV light .

特性

IUPAC Name |

1-(4-bromo-3-methylphenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO/c1-9-8-10(5-6-11(9)13)12(15)4-2-3-7-14/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORYZXLFCFOOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645145 | |

| Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-94-6 | |

| Record name | 1-(4-Bromo-3-methylphenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。